(1R,3S)-Cyclopentane-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-Cyclopentane-1,3-dicarbonitrile is an organic compound with the molecular formula C7H8N2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-Cyclopentane-1,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with cyanide sources in the presence of a base to form the dicarbonitrile compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Cyclopentane-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-Cyclopentane-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S)-Cyclopentane-1,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to amines through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane-1,2-dicarbonitrile
- Cyclopentane-1,3-dicarboxylic acid
- Cyclopentane-1,3-diamine
Uniqueness
(1R,3S)-Cyclopentane-1,3-dicarbonitrile is unique due to its specific stereochemistry and the presence of two nitrile groups. This configuration allows for distinct reactivity and interactions compared to other similar compounds, making it valuable in various chemical and biological applications.
Properties
CAS No. |
62959-19-7 |
---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(1S,3R)-cyclopentane-1,3-dicarbonitrile |
InChI |
InChI=1S/C7H8N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-3H2/t6-,7+ |
InChI Key |
WTCVYLHHOIARML-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C#N)C#N |
Canonical SMILES |
C1CC(CC1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.